molecular formula C12H18O B2609180 (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol CAS No. 2248172-58-7

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol

Cat. No.: B2609180
CAS No.: 2248172-58-7
M. Wt: 178.275
InChI Key: PGWCNAZANPOLCF-JTQLQIEISA-N
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Description

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a phenyl ring substituted with an ethyl group at the para position and a hydroxyl group attached to a secondary carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone, (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane, (2S)-3-(4-Ethylphenyl)-2-methylpropane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-one.

    Reduction: (2S)-3-(4-Ethylphenyl)-2-methylpropane.

    Substitution: (2S)-3-(4-Ethylphenyl)-2-methylpropyl chloride.

Scientific Research Applications

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • (2S)-3-(4-Methylphenyl)-2-methylpropan-1-ol
  • (2S)-3-(4-Isopropylphenyl)-2-methylpropan-1-ol
  • (2S)-3-(4-Propylphenyl)-2-methylpropan-1-ol

Uniqueness: (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol is unique due to the presence of the ethyl group at the para position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

(2S)-3-(4-ethylphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWCNAZANPOLCF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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